1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine
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Overview
Description
1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine is a compound that features a benzofuran ring attached to a cyclopropyl group and an amine group. Benzofuran derivatives are known for their wide range of biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions . For 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine, a common synthetic route may include the following steps:
Formation of Benzofuran Ring: Cyclization of o-hydroxyacetophenones or o-hydroxybenzyl ketones.
Attachment of Cyclopropyl Group: Introduction of the cyclopropyl group through a suitable alkylation reaction.
Introduction of Amine Group: Conversion of the intermediate to the desired amine through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for benzofuran derivatives may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored for the efficient production of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. The cyclopropyl and amine groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness
1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine is unique due to its specific structural features, which combine the benzofuran ring with a cyclopropyl group and an amine group. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-2-cyclopropylethanamine |
InChI |
InChI=1S/C13H15NO/c14-11(7-9-5-6-9)13-8-10-3-1-2-4-12(10)15-13/h1-4,8-9,11H,5-7,14H2 |
InChI Key |
YUCOMZUGBVMABB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C2=CC3=CC=CC=C3O2)N |
Origin of Product |
United States |
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